3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-ethylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-4-15-9-12-11-8-10-7(14)5(2)6(3)13(8)9/h4H2,1-3H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVONJSSQHPYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C(=C(C(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization: The intermediate formed is then cyclized to form the triazolopyrimidine core. This step often requires heating and the use of a suitable catalyst.
Introduction of the Ethylthio Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and halides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Triazolopyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
3-(Ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Regioselectivity and Structural Isomerism
The regioselectivity of [1,2,4]triazolo[4,3-a]pyrimidinone synthesis is highly dependent on the starting materials and reaction conditions:
- Angular Regioisomers (7-ones): Reactions involving norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides yield exclusively angular [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones (e.g., compounds 7a–h and 11a,c–e). This regioselectivity is attributed to electronic stabilization of intermediates, as confirmed by DFT calculations .
- Linear Regioisomers (5-ones): In contrast, reactions starting with thiouracil derivatives predominantly produce linear [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (e.g., 3a–e), with minor amounts of 7-ones (ratio 8–2:1). This divergence highlights the role of steric and electronic effects in directing regiochemistry .
Key Structural Comparison :
| Compound | Regioisomer | Substituents | Synthesis Starting Material |
|---|---|---|---|
| Target Compound | 7(8H)-one | 3-(ethylthio), 5,6-dimethyl | Likely norbornene-condensed |
| Kadry's Derivatives (e.g., 2 ) | 7(8H)-one | 6-cyano, 8-methyl, 3-arylidene | Thiouracil derivatives |
| Palkó et al. (e.g., 7a ) | 7(1H)-one | Functionalized hydrazonoyl groups | Norbornene-condensed |
Substituent Effects on Properties and Bioactivity
Substituents on the triazolopyrimidine core significantly influence physical, chemical, and pharmacological properties:
- Ethylthio Group (3-position) : The ethylthio moiety in the target compound may enhance lipophilicity compared to analogs with hydrogen or methyl groups. This could improve membrane permeability, a critical factor in drug design.
- Comparison with Kadry's Derivatives: Substitution with a 6-cyano group and 3-arylidenehydrazino moieties (e.g., 2) introduces hydrogen-bonding capabilities, correlating with enhanced antimicrobial activity .
- Trifluoromethyl and Fluorophenyl Analogs : Derivatives like 21 () and WHO-listed compounds () demonstrate that electron-withdrawing groups (e.g., CF₃) or aromatic fluorination can modulate metabolic stability and target affinity .
Yield Comparison :
| Method | Major Product (Yield) | Minor Product (Yield) |
|---|---|---|
| RDA Protocol | Angular 7-ones (60–70%) | None |
| Thiouracil-Based Synthesis | Linear 5-ones (70–80%) | Angular 7-ones (10–20%) |
Characterization Techniques
- X-ray Crystallography: Confirmed the angular structure of norbornene-derived 7-ones (e.g., 7a) .
- HRMS and NMR : Used to validate molecular weights and substituent positions (e.g., compound 21 in ) .
Biological Activity
3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C9H12N4OS
- Molecular Weight : 224.29 g/mol
- CAS Number : 895006-59-4
Biological Activity Overview
The biological activities of 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one are primarily characterized by its antibacterial and antifungal properties. Recent studies have highlighted its effectiveness against various strains of bacteria and fungi.
Antibacterial Activity
Research indicates that compounds within the triazolo[4,3-a]pyrimidine class exhibit notable antibacterial effects. A comparative study involving derivatives of triazolo compounds demonstrated that certain modifications enhance antibacterial potency.
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | TBD | TBD |
| Compound 2e | 32 μg/mL | Staphylococcus aureus |
| Compound 2e | 16 μg/mL | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values suggest that the triazolo derivatives can be comparable to first-line antibiotics like ampicillin .
Antifungal Activity
In addition to antibacterial properties, preliminary investigations reveal antifungal activity against common fungal pathogens. The compound's mechanism may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.
The mode of action for triazolo compounds often involves interaction with bacterial DNA and enzymes critical for replication and transcription. The presence of the ethylthio group may enhance lipophilicity and cellular uptake, increasing efficacy against bacterial strains .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated several triazolo derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the ethylthio position significantly influenced the activity profile. -
Antifungal Screening :
In another investigation focusing on antifungal properties, compounds similar to 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one were tested against Candida species. Results indicated a promising inhibitory effect with potential applications in treating fungal infections .
Q & A
Basic: What are the standard synthetic routes for 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
Methodological Answer:
The synthesis typically involves reacting a thiol-substituted precursor (e.g., 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione) with ethylating agents like ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate). The reaction is conducted in aprotic solvents such as dimethylformamide (DMF) at 60–80°C for 6–12 hours . Purification often employs column chromatography or recrystallization.
Key Reaction Steps:
| Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione | Ethyl iodide, K₂CO₃, DMF, 70°C, 8h | Target compound | ~65–75 |
Advanced: How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
Methodological Answer:
Regioselectivity in triazolopyrimidine synthesis depends on electronic and steric factors. For example, reactions of hydrazonoyl chlorides with thiouracil derivatives favor linear [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, while norbornene-condensed 2-thioxopyrimidin-4-ones yield angular [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones due to steric constraints . Computational DFT studies can predict regiochemical outcomes by analyzing transition-state energies and charge distribution .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents (e.g., ethylthio protons at δ 1.2–1.4 ppm and methyl groups at δ 2.1–2.3 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₉H₁₂N₄OS requires m/z 224.0732).
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for related triazolopyrimidines .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Contradictions often arise from differences in substituents or assay conditions. A systematic approach includes:
Dose-Response Analysis: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 24–72h incubation for cytotoxicity assays) .
Structural Comparison: Use SAR tables to correlate substituents (e.g., ethylthio vs. benzylthio) with activity:
| Substituent (Position 3) | Activity (IC₅₀, μM) | Target (e.g., P2X7 receptor) |
|---|---|---|
| Ethylthio | 0.8 ± 0.1 | High inhibition |
| Benzylthio | 2.3 ± 0.4 | Moderate inhibition |
Mechanistic Studies: Employ binding assays (e.g., SPR) or enzymatic inhibition assays to confirm target engagement .
Basic: What are the recommended protocols for evaluating antimicrobial activity?
Methodological Answer:
- Broth Microdilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–128 μg/mL. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) after 18–24h incubation .
- Time-Kill Curves: Assess bactericidal activity over 0–24h to distinguish static vs. cidal effects .
Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to predict solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., P2X7 receptor) to refine binding affinity. Adjust substituents (e.g., replacing ethylthio with polar groups) to enhance solubility without sacrificing activity .
Basic: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV: Use a C18 column (4.6 × 150 mm, 5μm) with mobile phase (acetonitrile:water, 70:30, 0.1% TFA) at 254 nm. Limit of detection (LOD): ~0.1 μg/mL .
- LC-MS/MS: Employ MRM transitions (e.g., m/z 224 → 152) for higher sensitivity in plasma/serum samples .
Advanced: What strategies mitigate degradation during storage or in vitro assays?
Methodological Answer:
- Stability Studies: Monitor degradation under varied pH (2–9), temperature (4–40°C), and light exposure. Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
- Formulation Optimization: Incorporate antioxidants (e.g., ascorbic acid) or lyophilization to enhance shelf life in aqueous buffers .
Basic: How is the compound’s purity validated post-synthesis?
Methodological Answer:
- HPLC Purity: ≥95% purity confirmed using area normalization (retention time: ~8.2 min under conditions in FAQ 7).
- Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation ≤0.4%) .
Advanced: How can researchers design derivatives to overcome resistance in microbial strains?
Methodological Answer:
- Scaffold Hopping: Introduce bioisosteres (e.g., replacing ethylthio with sulfonamide) to evade efflux pumps.
- Combination Studies: Screen with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to identify synergies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
